Avarol

Übersicht

Beschreibung

Avarol ist ein Sesquiterpenoid-Hydrochinon, das erstmals 1974 aus dem mediterranen Meeresschwamm Dysidea avara isoliert wurde . Es ist bemerkenswert für sein einzigartig umgebautes Driman-Gerüst und wurde aufgrund seiner breiten Palette an biologischen Aktivitäten, einschließlich Antitumor-, antimikrobieller und antiviraler Eigenschaften, intensiv erforscht .

Herstellungsmethoden

This compound kann durch verschiedene Methoden synthetisiert werden. Ein üblicher Ansatz beinhaltet die stereogesteuerte Synthese seines Driman-Gerüsts. Die Verbindung kann auch durch chemischen Abbau und Biosynthese aus Terpenoid-Kohlenwasserstoffen gewonnen werden . Industrielle Produktionsmethoden beinhalten oft die Extraktion von this compound aus Meeresschwämmen, gefolgt von der Reinigung mit Techniken wie Vakuum-/Säulenchromatographie und Hochleistungsflüssigchromatographie .

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: This compound kann oxidiert werden, um Avaron zu bilden, ein entsprechendes Chinon.

Reduktion: Die Reduktion von Avaron zurück zu this compound ist ebenfalls möglich.

Substitution: Nucleophile Addition von Thiolen oder p-Chloranilin an Avaron kann verschiedene Derivate erzeugen.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel für den Oxidationsprozess und Reduktionsmittel für den Reduktionsprozess. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Avaron und seine Derivate .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

This compound übt seine Wirkungen über verschiedene Mechanismen aus:

Antitumoraktivität: This compound induziert Apoptose in Krebszellen durch endoplasmatische Retikulum-Stressreaktionen über den PERK-eIF2α-CHOP-Signalweg.

Antivirale Aktivität: This compound hemmt die Synthese von Glutamin-Transfer-tRNA, die für die Synthese der viralen Protease, die für die Virusproliferation erforderlich ist, entscheidend ist.

Antimikrobielle Aktivität: This compound zeigt antibakterielle und antifungale Aktivitäten, indem es das Wachstum verschiedener Mikroorganismen hemmt.

Vorbereitungsmethoden

Avarol can be synthesized through various methods. One common approach involves the stereocontrolled synthesis of its drimane skeleton. The compound can also be obtained through chemical degradation and biosynthesis from terpenoid hydrocarbons . Industrial production methods often involve the extraction of this compound from marine sponges, followed by purification using techniques such as vacuum/column chromatography and high-performance liquid chromatography .

Analyse Chemischer Reaktionen

Oxidation to Avarone

Avarol (1 ) undergoes oxidation to form avarone (2 ), a quinone derivative. This redox-active pair is central to its biological activity:

-

Reaction : this compound → Avarone (via oxidation, often using mild oxidizing agents) .

-

Mechanism : The hydroquinone moiety in this compound loses two protons and two electrons, forming the quinone structure in avarone. This transformation is reversible under reducing conditions .

Biological Implications :

-

Avarone exhibits enhanced antibacterial and antifungal activity compared to this compound, with MIC values as low as 1.0 µg/mL against Cobetia marina and Vibrio fischeri .

-

This compound’s toxicity in antifouling assays (LC₅₀ = 13.28 µg/mL) limits its utility, whereas avarone derivatives show reduced toxicity while retaining activity .

Nucleophilic Addition Reactions

Avarone (2 ) serves as a substrate for nucleophilic additions, enabling the synthesis of derivatives with tailored properties:

Thiol Additions

Avarone reacts with thiols (RSH) to form 4’-substituted thioavarones (5–8 ):

-

Regioselectivity : Additions occur preferentially at the 4’-position due to electronic and steric factors .

| Derivative | R Group | MIC (µg/mL) against C. marina |

|---|---|---|

| 5 | Isopropylthio | 0.5 |

| 7 | Propylthio | 0.5 |

| 8 | Octylthio | 1.0 |

| Data from . |

Aromatic Amine Additions

Avarone reacts with p-chloroaniline to form 3’-(p-chlorophenyl)avarone (3 ), which shows moderate antifungal activity (MIC = 25.0 µg/mL against Lulworthia uniseptata) .

Acid-Catalyzed Rearrangements

Under acidic conditions, this compound undergoes structural rearrangements:

-

Reaction : this compound → Friedodrimane derivatives (e.g., compound 12 ) via carbocation intermediates .

-

Mechanism : Protonation at C-1 triggers a 1,2-hydride shift, forming a tricyclic product .

Applications : These rearrangements help correlate stereochemistry across related sesquiterpenoids and inform synthetic routes for analogs .

Antipsoriatic Derivatives

-

Benzylamine derivative (13) : Substitution at the 4’-position reduces TNF-α and COX-2 expression in keratinocytes, showing promise for psoriasis treatment .

-

Structure-Activity Relationship (SAR) : Bulkier substituents (e.g., benzylamine) improve anti-inflammatory activity by modulating NF-κB inhibition .

Antifouling Derivatives

-

Compound 7 (4’-propylthioavarone) : Exhibits potent antisettlement activity (EC₅₀ < 1 µg/mL) against barnacle cyprids with minimal toxicity (LC₅₀ > 50 µg/mL) .

Redox Cycling and Electron Transfer

This compound/avarone participates in redox cycling, influencing its mechanism of action:

-

Pathway : Semiquinone radical intermediates form during one-electron transfers, generating reactive oxygen species (ROS) .

-

Biological Impact : ROS production contributes to avarone’s antitumor and antiviral effects but also mediates cytotoxicity .

Antimicrobial Activity of this compound Derivatives

| Compound | C. marina (MIC, µg/mL) | V. fischeri (MIC, µg/mL) |

|---|---|---|

| This compound | 2.5 | 10.0 |

| Avarone | 1.0 | 2.5 |

| 5 | 0.5 | 1.0 |

| 7 | 0.5 | 1.0 |

| Adapted from . |

Cyprid Settlement Inhibition

| Compound | EC₅₀ (µg/mL) | LC₅₀ (µg/mL) |

|---|---|---|

| This compound | <1.0 | 13.28 |

| Avarone | 1–5 | 27.12 |

| 7 | <1.0 | >50 |

| Data from . |

This compound’s chemical versatility—from redox transformations to regioselective additions—enables the development of derivatives with optimized biological profiles. These reactions not only elucidate its ecological role in marine sponges but also provide a scaffold for drug discovery and antifouling agents.

Wissenschaftliche Forschungsanwendungen

Introduction to Avarol

This compound is a sesquiterpene hydroquinone derived from the marine sponge Dysidea avara, primarily found in the Adriatic Sea. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and immunology. Research has demonstrated that this compound exhibits significant cytotoxic properties against various cancer cell lines and has potential applications in therapeutic settings.

Antitumor Activity

This compound has been extensively studied for its antitumor properties, showing efficacy against several cancer types:

- Cytotoxicity in Cancer Cell Lines : Research indicates that this compound possesses strong cytotoxic effects against human cancer cell lines, including cervix adenocarcinoma (HeLa), colon adenocarcinoma (LS174), and non-small-cell lung carcinoma (A549). The compound demonstrated the highest potency against HeLa cells with an IC50 value of 10.22 ± 0.28 μg/mL, while exhibiting lower selectivity towards normal human fetal lung fibroblast cells (MRC-5) .

- In Vivo Antitumor Effects : In animal studies, this compound was administered intraperitoneally to mice bearing Ehrlich carcinoma and cervical cancer. The treatment resulted in a significant inhibition of tumor growth, with a 29% reduction in tumor volume for Ehrlich carcinoma and a 36% reduction for cervical cancer after multiple doses . This suggests that this compound may be a viable candidate for further development as an anticancer agent.

Potential as a Chemotherapeutic Agent

Given its dual role in inducing apoptosis and modulating immune responses, this compound holds promise as a novel chemotherapeutic agent. Its ability to selectively target cancer cells while enhancing immune function positions it as a candidate for combination therapies aimed at improving patient outcomes in oncology.

Table 1: Summary of this compound's Antitumor Activity

| Cancer Type | Cell Line | IC50 (μg/mL) | In Vivo Effect (%) |

|---|---|---|---|

| Cervical Adenocarcinoma | HeLa | 10.22 ± 0.28 | 36% growth inhibition |

| Colon Adenocarcinoma | LS174 | Not specified | Not specified |

| Non-Small Cell Lung Carcinoma | A549 | Not specified | Not specified |

| Pancreatic Ductal Adenocarcinoma | Panc-1 | Not specified | Not specified |

Table 2: Mechanisms of Action

| Mechanism | Description |

|---|---|

| Apoptosis Induction | Activates PERK-eIF2α-CHOP pathway in cancer cells |

| Immune Response Enhancement | Increases IgG/IgM production and interferon gamma secretion |

Case Study 1: Cytotoxic Evaluation

In a study evaluating the cytotoxic potential of this compound against various human cancer cell lines, researchers found that this compound exhibited selective toxicity towards malignant cells while sparing normal cells. This selectivity was attributed to its mechanism of inducing endoplasmic reticulum stress specifically in cancer cells .

Case Study 2: Immunomodulatory Effects

A separate investigation into this compound's immunomodulatory properties revealed that it significantly enhanced lymphocyte activity and antibody production in vitro and in vivo. This effect was particularly noted in cultures of human lymphoid cells where this compound increased both IgG and IgM levels, suggesting its potential as an adjunct therapy for immunocompromised patients .

Wirkmechanismus

Avarol exerts its effects through several mechanisms:

Antitumor Activity: This compound induces apoptosis in cancer cells through endoplasmic reticulum stress responses via the PERK-eIF2α-CHOP signaling pathway.

Antiviral Activity: This compound inhibits the synthesis of glutamine transfer tRNA, which is crucial for the synthesis of viral protease required for virus proliferation.

Antimicrobial Activity: This compound exhibits antibacterial and antifungal activities by inhibiting the growth of various microorganisms.

Vergleich Mit ähnlichen Verbindungen

Avarol ist einzigartig aufgrund seines umgebauten Driman-Gerüsts und seiner breiten Palette an biologischen Aktivitäten. Ähnliche Verbindungen umfassen:

Avaron: Die oxidierte Form von this compound, die auch biologische Aktivität zeigt.

Microspinosamid: Eine weitere aus Meeresschwämmen gewonnene Verbindung mit antiviraler Aktivität.

Papuamide A-D: Aus Meeresschwämmen gewonnene Verbindungen mit anti-HIV-Aktivität.

This compound zeichnet sich durch seine starke Aktivität, geringe Toxizität und Fähigkeit, die Blut-Hirn-Schranke zu überwinden, aus, was es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung macht .

Biologische Aktivität

Avarol, a sesquiterpene quinone isolated from the marine sponge Dysidea avara, has garnered significant attention for its diverse biological activities. This compound exhibits a wide range of pharmacological effects, including antiviral, antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

This compound's chemical structure features a sesquiterpene skeleton with a reactive hydroquinone moiety, which is critical for its bioactivity. Studies suggest that the hydroquinone part of this compound is primarily responsible for its cytotoxic effects against various cancer cell lines. This compound has been shown to inhibit the polymerization of microtubules, thereby affecting cell division and exhibiting antitumor properties similar to known chemotherapeutics like colchicine and podophyllotoxin .

In Vitro Studies

This compound has demonstrated potent cytotoxic effects against several cancer cell lines, including:

- Human cervix adenocarcinoma (HeLa)

- Human colon adenocarcinoma (LS174)

- Human non-small-cell lung carcinoma (A549)

In vitro studies indicate that this compound exhibits a significant inhibitory effect on tumor cell proliferation. For instance, it showed a 29% inhibition of neoplasia growth in mouse models after three injections at a dose of 50 mg/kg .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 1.3 |

| LS174 | 2.0 |

| A549 | 1.5 |

In Vivo Studies

In vivo experiments have confirmed this compound's antitumor efficacy. In mouse models inoculated with transplantable tumors, this compound administration resulted in:

- 36% inhibition of tumor growth in the CC-5 model after two injections.

- An increase in the time required for tumor volume to reach five-fold growth by 38% .

Antiviral and Antimicrobial Properties

This compound has also been studied for its antiviral capabilities, particularly against HIV. It effectively inhibits HIV replication in vitro, showcasing its potential as an antiviral agent . Additionally, this compound exhibits antibacterial and antifungal activities against various pathogens.

Minimum Inhibitory Concentration (MIC) Values

The effectiveness of this compound against microbial organisms is summarized in the following table:

| Microorganism | MIC (µg/mL) |

|---|---|

| Vibrio fischeri | 10 |

| Staphylococcus aureus | 5 |

| Candida albicans | 2 |

Anti-inflammatory Effects

Research indicates that this compound can inhibit TNF-α generation and NF-κB activation, which are crucial pathways in inflammatory responses. This suggests that this compound may hold therapeutic potential in treating inflammatory diseases such as psoriasis .

Case Studies

One notable study investigated the effects of this compound on pancreatic ductal adenocarcinoma cells. The results indicated a strong cytotoxic effect, leading to significant apoptosis in treated cells compared to controls. The study's findings support the hypothesis that this compound may be developed into a viable chemotherapeutic agent for pancreatic cancer treatment .

Eigenschaften

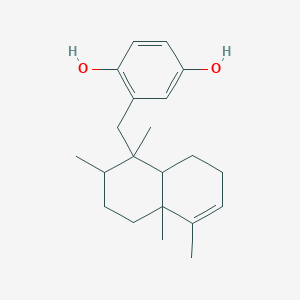

IUPAC Name |

2-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]benzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-14-6-5-7-19-20(14,3)11-10-15(2)21(19,4)13-16-12-17(22)8-9-18(16)23/h6,8-9,12,15,19,22-23H,5,7,10-11,13H2,1-4H3/t15-,19+,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSPUCPNQXKTYRO-LWILDLIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C1(C)CC3=C(C=CC(=C3)O)O)CCC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C=CC(=C3)O)O)CCC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80203850 | |

| Record name | Avarol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55303-98-5 | |

| Record name | Avarol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55303-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Avarol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055303985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avarol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Benzenediol, 2-[[(1R,2S,4aS,8aS)-1,2,3,4,4a,7,8,8a-octahydro-1,2,4a,5-tetramethyl-1-naphthalenyl]methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AVAROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZX416VN2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Avarol, a sesquiterpenoid hydroquinone, exhibits its cytostatic activity primarily through the following mechanisms:

- Induction of DNA Strand Breaks: this compound generates superoxide anions during its oxidation to a semiquinone radical in the presence of oxygen. [] These reactive oxygen species, particularly in cells with low superoxide dismutase levels, are implicated in causing DNA damage, mainly single-strand breaks. [, ] This DNA damage is believed to be a major factor contributing to this compound's cytotoxic effect. []

- Inhibition of Microtubule Assembly: this compound disrupts the assembly of microtubules, crucial components of the cytoskeleton involved in cell division. [] It achieves this by hindering the elongation of protofilaments, the building blocks of microtubules, rather than affecting their lateral association. [] This disruption of microtubule dynamics ultimately leads to mitotic arrest. []

- Induction of Apoptosis through ER Stress: Research suggests that this compound can selectively trigger cell death in pancreatic ductal adenocarcinoma (PDAC) cells by activating the PERK-eIF2α-CHOP signaling pathway, a key pathway in the endoplasmic reticulum (ER) stress response. [] This activation leads to the upregulation of ER stress markers like BiP and CHOP, ultimately pushing the cells towards apoptosis. []

ANone:

- Molecular Formula: C21H30O2 [, ]

- Spectroscopic Data: While specific spectroscopic data points are not provided in these abstracts, several studies utilize techniques like nuclear magnetic resonance (NMR) spectroscopy, circular dichroism (CD) spectroscopy, and X-ray crystallography to elucidate the structure and stereochemistry of this compound. [, , , ] These methods help in determining the arrangement of atoms, functional groups, and the overall three-dimensional shape of the molecule.

ANone: Several studies have explored the SAR of this compound, revealing key structural features crucial for its activity:

- Hydroquinone Moiety: The hydroquinone ring is essential for this compound's activity. [, ] Oxidation to the corresponding quinone, avarone, often leads to altered, and sometimes enhanced, biological activity. [, , ]

- Terpenoid Skeleton: Modifications to the terpenoid skeleton, particularly at the quinone ring or the double bond, generally reduce this compound's cytostatic activity. [] This suggests that the overall shape and conformation of the molecule are important for its interaction with biological targets.

- Substitutions: Introducing specific substitutions on the this compound scaffold can modulate its activity and selectivity.

- For instance, 3'-alkylamino derivatives of Avarone exhibit potent cytostatic effects against various leukemia and lymphoma cell lines, surpassing the potency of the parent compounds. []

- Thio-derivatives of this compound demonstrate a range of activities, including acetylcholinesterase inhibition, antitumor effects, and antioxidant properties. [, ]

- This compound-3'-thiosalicylate (TA) displays promising anti-psoriatic properties, inhibiting TNF-alpha generation and NF-κB activation. []

ANone: this compound has been extensively studied in vitro and in vivo, demonstrating promising activity against various cancer cell lines and in animal models of disease:

- In Vitro Cytotoxicity: this compound displays potent cytostatic effects against a range of cancer cell lines, including leukemia, lymphoma, hepatoma, cervix adenocarcinoma, colon adenocarcinoma, and lung carcinoma. [, , , , , ] It also shows selective cytotoxicity against certain cancer cell lines compared to normal cells. [, , ]

- Mechanism of Action: Studies in various cell lines reveal this compound's ability to induce DNA strand breaks, [] inhibit microtubule assembly leading to mitotic arrest, [] and induce apoptosis via ER stress pathways. []

- Animal Models: In vivo studies in mice bearing L5178Y leukemia cells demonstrate this compound's significant antileukemic activity. [] It effectively inhibits tumor growth and extends the lifespan of treated mice. []

- Antiviral Activity: this compound exhibits inhibitory effects against HIV replication in human H9 cells, [] potentially by blocking the expression of viral proteins and inhibiting reverse transcriptase activity. [] It also shows potent and selective inhibition of poliovirus multiplication. []

- Anti-inflammatory and Antipsoriatic Activity: this compound derivatives, notably this compound-3'-thiosalicylate (TA), display anti-inflammatory and anti-psoriatic effects. [, ] TA effectively reduces inflammatory markers in both in vitro and in vivo models of inflammation. []

ANone: While this compound exhibits potent biological activities, information regarding its toxicity and safety profile is limited in the provided abstracts. Further research is crucial to thoroughly evaluate its toxicity, potential adverse effects, and long-term safety before it can be considered for clinical applications.

ANone: The provided abstracts do not provide information about specific resistance mechanisms to this compound. This area warrants further investigation to understand the potential for resistance development and its implications for this compound's therapeutic potential.

ANone: Several analytical techniques are employed to study this compound:

- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a diode-array detector (DAD), is widely used to isolate, purify, and quantify this compound from sponge extracts. []

- Spectroscopic Methods: Techniques like NMR spectroscopy, CD spectroscopy, and UV spectrophotometry are used for structural characterization, studying interactions with DNA, and monitoring redox reactions. [, , ]

- Electrophoresis: This technique helps in analyzing DNA damage caused by this compound. [, ]

- Electron Paramagnetic Resonance (EPR) Spectroscopy: This method is used to assess this compound's antioxidant activity by monitoring its interaction with free radicals. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.